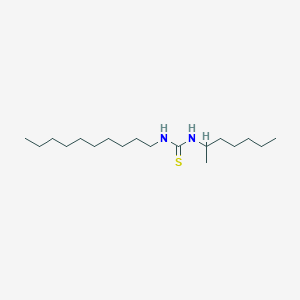
N-Decyl-N'-heptan-2-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyl-N’-heptan-2-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N’-heptan-2-ylthiourea typically involves the reaction of decylamine with heptan-2-yl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of N-Decyl-N’-heptan-2-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Decyl-N’-heptan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and thiol.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Decyl-N’-heptan-2-ylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of N-Decyl-N’-heptan-2-ylthiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The long alkyl chains can interact with lipid membranes, altering their properties and potentially disrupting cellular processes. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Decyl-N’-(2-hydroxyethyl)thiourea: Similar structure but with a hydroxyethyl group instead of a heptan-2-yl group.
N-Allyl-N’-(2-hydroxyethyl)thiourea: Contains an allyl group and a hydroxyethyl group.
Uniqueness
N-Decyl-N’-heptan-2-ylthiourea is unique due to its specific alkyl chain lengths, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with biological systems, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
62549-44-4 |
|---|---|
Fórmula molecular |
C18H38N2S |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
1-decyl-3-heptan-2-ylthiourea |
InChI |
InChI=1S/C18H38N2S/c1-4-6-8-9-10-11-12-14-16-19-18(21)20-17(3)15-13-7-5-2/h17H,4-16H2,1-3H3,(H2,19,20,21) |
Clave InChI |
NSSFMVCIZVVSDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=S)NC(C)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


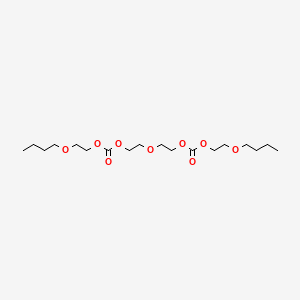
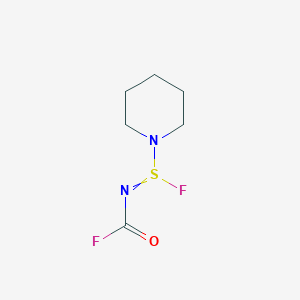

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)

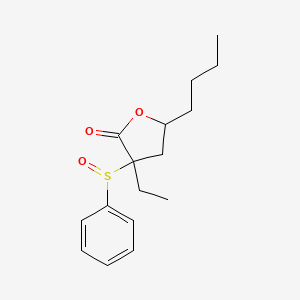
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
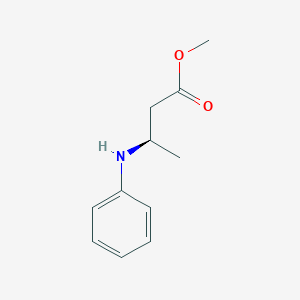


![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
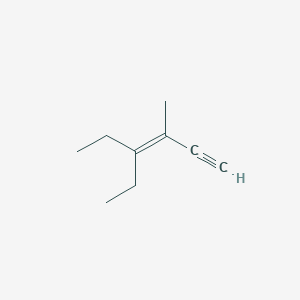

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
